2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an organic compound with a complex structure that includes dichlorophenoxy and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is then coupled with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dichlorophenoxy)propionate: Similar in structure but with a propionate group instead of an acetamide group.
4-(2,4-dichlorophenoxy)butyric acid: Another related compound with a butyric acid group.
2,4-dichlorophenoxyacetic acid: A well-known herbicide with a simpler structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-26-17-7-5-13(10-15(17)23-8-2-3-19(23)25)22-18(24)11-27-16-6-4-12(20)9-14(16)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNOQTLKLNXYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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